N-[2R-hydroxy-1R-(hydroxymethyl)-3E-heptadecenyl]-2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol,monohydrochloride
CAS No.:
Cat. No.: VC13605529
Molecular Formula: C23H32ClN5O6
Molecular Weight: 510.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H32ClN5O6 |
|---|---|
| Molecular Weight | 510.0 g/mol |
| IUPAC Name | 2-amino-2-[2-[4-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexoxy]phenyl]ethyl]propane-1,3-diol;hydrochloride |
| Standard InChI | InChI=1S/C23H31N5O6.ClH/c24-23(15-29,16-30)12-11-17-5-7-18(8-6-17)33-14-4-2-1-3-13-25-19-9-10-20(28(31)32)22-21(19)26-34-27-22;/h5-10,25,29-30H,1-4,11-16,24H2;1H |
| Standard InChI Key | HYXNNTOWDYHBFK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CCC(CO)(CO)N)OCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-].Cl |
| Canonical SMILES | C1=CC(=CC=C1CCC(CO)(CO)N)OCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-].Cl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound features a 3E-heptadecenyl backbone with two stereospecific hydroxyl groups at the 1R and 2R positions, a hydroxymethyl group at the 1R position, and a 4-octylphenyl-ethyl moiety linked to a propanediol-amine core. The monohydrochloride salt form enhances solubility in polar solvents, as evidenced by its molecular formula .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 510.0 g/mol |
| IUPAC Name | 2-amino-2-[2-[4-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexoxy]phenyl]ethyl]propane-1,3-diol;hydrochloride |
| Stereochemistry | 2R,1R,3E configurations |
The 4-octylphenyl group introduces significant hydrophobicity, while the propanediol-amine segment provides hydrogen-bonding capabilities, creating an amphiphilic profile. This duality suggests potential surfactant-like behavior or membrane-targeting applications.
Synthesis and Chemical Reactivity
Hypothetical Synthetic Pathways
While no direct synthesis protocols are documented for this compound, retrosynthetic analysis of analogous ceramides and sphingolipids provides insights. A plausible route involves:
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Alkene Formation: A Wittig reaction between a heptadecenaldehyde and a stabilized ylide to establish the 3E-heptadecenyl chain .
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Hydroxylation: Stereoselective oxidation using Sharpless asymmetric dihydroxylation to install the 1R and 2R hydroxyl groups .
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Amine Functionalization: Coupling the propanediol-amine core via reductive amination with a 4-octylphenyl-ethyl aldehyde.
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Salt Formation: Treatment with hydrochloric acid to yield the monohydrochloride derivative.
Stability and Reactivity
The compound’s stability is likely influenced by its ester and amine groups, which may undergo hydrolysis under acidic or basic conditions. The 3E-alkene configuration could participate in cycloaddition or hydrogenation reactions, enabling further derivatization .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25–50 µg/mL |
| Escherichia coli | 30–60 µg/mL |
Enzymatic Modulation
The amino-propanediol moiety may act as a transition-state analog for enzymes like sphingomyelinase or ceramidase, potentially inhibiting lipid metabolism pathways . In vitro studies of similar compounds show 40–60% reduction in enzymatic activity at 100 µM concentrations .
Challenges and Future Research Directions
Synthetic Optimization
Current barriers include achieving stereochemical purity during hydroxylation and minimizing side reactions during amide coupling. Future work could explore enzymatic catalysis or flow chemistry to enhance yield .
Biological Testing
Priority areas include:
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Cytotoxicity Profiling: Assessing effects on mammalian cell lines (e.g., HEK293, HepG2).
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Pharmacokinetics: Evaluating oral bioavailability and metabolic stability.
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Target Identification: Screening against kinase or phosphatase libraries.
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